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Compound of Interest

Compound Name: 2-Ethoxybenzonitrile

Cat. No.: B1582733 Get Quote

The benzonitrile scaffold is a privileged structure in modern drug development. Its unique

electronic properties and metabolic stability have positioned it as a cornerstone in the design of

novel therapeutic agents. The nitrile group is a versatile functional handle; it is a potent

hydrogen bond acceptor and can serve as a bioisostere for carbonyl groups or even a phenyl

ring. Its introduction into a molecular framework can significantly modulate pharmacokinetic

and pharmacodynamic properties, including target affinity, metabolic stability, and oral

bioavailability. Benzonitrile derivatives have demonstrated a wide spectrum of biological

activities, finding applications as anticancer, antiviral, and antimicrobial agents.[1] The specific

substitution pattern on the benzene ring allows for fine-tuning of these properties, making

compounds like 2-ethoxybenzonitrile valuable and highly specific starting materials.

Physicochemical and Structural Properties
2-Ethoxybenzonitrile (CAS No: 6609-57-0) is a substituted aromatic nitrile.[2][3] The presence

of the ortho-ethoxy group significantly influences its conformation and reactivity. Computational

studies and experimental observations have determined that the most stable conformation is

the trans form, where the ethyl group is oriented away from the nitrile.[4] This steric

arrangement is crucial for its subsequent reactivity in multi-step syntheses.

A summary of its key physicochemical properties is presented below for quick reference.
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Property Value Source(s)

IUPAC Name 2-Ethoxybenzonitrile [3][5]

CAS Number 6609-57-0 [2][3]

Molecular Formula C₉H₉NO [5]

Molecular Weight 147.17 g/mol [2][6]

Appearance
Clear colorless to pale yellow

liquid/solid
[2][7]

Melting Point 5 °C (lit.) [7]

Boiling Point 154 °C at 20 mmHg [7]

Density 1.053 g/mL at 25 °C (lit.) [2][8]

Refractive Index (n²⁰/D) 1.5322 (lit.) [2][8]

Flash Point 113 °C (235.4 °F) - closed cup [2][9]

InChI Key
DXTLCLWOCYLDHL-

UHFFFAOYSA-N
[6][8]

SMILES CCOc1ccccc1C#N [8]

Synthesis of 2-Ethoxybenzonitrile: A Validated
Protocol
The most direct and widely employed method for the synthesis of 2-ethoxybenzonitrile is the

Williamson ether synthesis, a reliable and scalable SN2 reaction. This approach leverages the

nucleophilicity of a phenoxide ion to displace a leaving group from an ethylating agent.

Mechanistic Rationale
The synthesis begins with the deprotonation of 2-cyanophenol (also known as o-

hydroxybenzonitrile). The phenolic proton is acidic and is readily removed by a suitable base,

such as sodium hydroxide or potassium carbonate, to form the corresponding sodium or

potassium phenoxide. This phenoxide is a potent nucleophile. The subsequent introduction of

an ethylating agent, such as diethyl sulfate or ethyl iodide, results in a nucleophilic attack by
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the phenoxide on the electrophilic ethyl group, displacing the sulfate or iodide leaving group

and forming the desired ether linkage. The choice of diethyl sulfate is often preferred in

industrial settings due to its high reactivity and cost-effectiveness.[7]
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Caption: Williamson Ether Synthesis Workflow for 2-Ethoxybenzonitrile.

Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[7]

Materials:

2-Cyanophenol (o-hydroxybenzonitrile)

Sodium Hydroxide (NaOH), 10% aqueous solution

Toluene
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Diethyl sulfate ((C₂H₅)₂SO₄)

Standard laboratory glassware for reflux, liquid-liquid extraction, and distillation.

Procedure:

Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser,

thermometer, and dropping funnel, add 2-cyanophenol (0.05 mol, 5.95 g), 10% aqueous

NaOH (20 mL), and toluene (80 mL).

Phenoxide Formation: Heat the biphasic mixture to 70 °C with vigorous stirring. Maintain this

temperature for 1 hour to ensure complete formation of the sodium phenoxide salt. The

toluene acts as an organic phase to dissolve the product as it forms.

Ethylation: Lower the temperature to 60 °C. Slowly add diethyl sulfate (0.06 mol, 9.24 g)

dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed;

maintain the temperature at 60-65 °C.

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at

60 °C for an additional 2-3 hours, or until TLC analysis indicates the complete consumption

of the starting 2-cyanophenol.

Workup: Cool the reaction mixture to room temperature. Transfer the contents to a

separatory funnel. The organic layer (toluene) contains the product. Wash the organic layer

sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water

(2 x 50 mL), and finally with brine (1 x 50 mL).

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and remove the toluene under reduced pressure using a rotary evaporator. The

resulting crude oil can be purified by vacuum distillation to yield pure 2-ethoxybenzonitrile.

Spectroscopic Characterization and Structural
Elucidation
The structural identity and purity of synthesized 2-ethoxybenzonitrile are confirmed through a

combination of standard spectroscopic techniques. The data presented here are representative

of the compound's known spectral properties.[2]
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides

unambiguous confirmation of the ethoxy group and the substitution pattern of the aromatic

ring.

Ethoxy Protons: A characteristic triplet is observed around δ 1.4-1.5 ppm (3H, -O-CH₂-

CH₃) coupled to the adjacent methylene protons. A corresponding quartet appears around

δ 4.1-4.2 ppm (2H, -O-CH₂-CH₃) due to coupling with the methyl protons.

Aromatic Protons: Four protons are present in the aromatic region (approx. δ 6.9-7.6

ppm), exhibiting a complex splitting pattern consistent with an ortho-disubstituted benzene

ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows the expected number of distinct

carbon environments.

Aliphatic Carbons: Two signals appear in the upfield region at approximately δ 14-15 ppm

(-O-CH₂-CH₃) and δ 64-65 ppm (-O-CH₂-CH₃).

Aromatic & Nitrile Carbons: Seven signals are expected in the downfield region: six for the

aromatic carbons (approx. δ 110-160 ppm) and one for the nitrile carbon (δ 115-120 ppm).

The carbon bearing the ethoxy group (C-O) is the most deshielded of the aromatic

carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group appears

around 2220-2230 cm⁻¹.

C-O-C Stretch: Strong bands corresponding to the asymmetric and symmetric stretching

of the aryl-alkyl ether linkage are observed in the 1240-1290 cm⁻¹ and 1030-1050 cm⁻¹

regions, respectively.

Aromatic C-H & C=C: Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹,

while C=C ring stretching bands appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound.
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum shows a distinct molecular

ion peak at a mass-to-charge ratio (m/z) of 147, corresponding to the molecular weight of

C₉H₉NO.[2]

Fragmentation: A prominent fragment is often observed at m/z 119, resulting from the loss

of an ethyl radical ([M-28]⁺).[2]

Core Application: A Key Intermediate for Vardenafil
Synthesis
A primary and high-value application of 2-ethoxybenzonitrile is its role as a key starting

material in the multi-step synthesis of Vardenafil, a potent and selective inhibitor of

phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction.[6][9] The

ortho-ethoxybenzonitrile moiety forms a significant part of the final drug's core structure.

The synthesis transforms the nitrile group into an amidine, which then serves as the

cornerstone for constructing the fused heterocyclic ring system of Vardenafil.

Caption: Simplified workflow for the synthesis of Vardenafil from 2-Ethoxybenzonitrile.

The 2-ethoxy group is not merely a passive substituent. It plays a crucial role in orienting the

molecule within the active site of the PDE5 enzyme, contributing to the high affinity and

selectivity of Vardenafil. This makes the efficient and high-purity synthesis of the 2-
ethoxybenzonitrile precursor a critical first step in the overall manufacturing process.

Safety, Handling, and Storage
As a chemical intermediate, 2-ethoxybenzonitrile must be handled with appropriate care. It is

classified as acutely toxic and an irritant. Adherence to safety protocols is mandatory.
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Hazard Class GHS Pictogram Signal Word Hazard Statements

Acute Toxicity 4 (Oral,

Dermal, Inhalation)

GHS07 (Exclamation

Mark)
Warning

H302+H312+H332:

Harmful if swallowed,

in contact with skin or

if inhaled.

Skin Irritation 2
GHS07 (Exclamation

Mark)
Warning

H315: Causes skin

irritation.

Eye Irritation 2
GHS07 (Exclamation

Mark)
Warning

H319: Causes serious

eye irritation.

STOT SE 3
GHS07 (Exclamation

Mark)
Warning

H335: May cause

respiratory irritation.

Source:[2][8][9]

Handling Recommendations:

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses

with side-shields or goggles, and a lab coat. For operations that may generate dust or

aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[2][9]

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or

vapors.[10]

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work

area.[10]

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Keep away from strong oxidizing agents, strong acids, and strong bases.
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Conclusion
2-Ethoxybenzonitrile is a functionally rich aromatic compound whose value extends far

beyond its basic chemical identity. Its specific substitution pattern, well-defined synthesis, and

clear spectroscopic profile make it a reliable building block for complex molecular architectures.

Its pivotal role in the synthesis of Vardenafil exemplifies the strategic importance of such

intermediates in modern pharmaceutical manufacturing. This guide provides the foundational

knowledge and practical protocols necessary for researchers and drug development

professionals to effectively utilize 2-ethoxybenzonitrile in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1582733?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

